molecular formula C12H12O2 B1595510 Ethanol, 2-(1-naphthalenyloxy)- CAS No. 711-82-0

Ethanol, 2-(1-naphthalenyloxy)-

Cat. No. B1595510
CAS RN: 711-82-0
M. Wt: 188.22 g/mol
InChI Key: HCWJMLZCVUEYPO-UHFFFAOYSA-N
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Description



  • Ethanol, also known as ethyl alcohol, is a colorless liquid with a characteristic odor and a burning taste.

  • It is widely used as a solvent, fuel additive, and in alcoholic beverages.

  • The compound “2-(1-naphthalenyloxy)-ethanol” contains an ethyl group attached to a naphthalene ring via an oxygen atom.





  • Synthesis Analysis



    • Ethanol can be produced by fermentation or catalytic routes.

    • Bioethanol, produced by fermentation, accounts for approximately 95% of ethanol production.

    • Raw materials include sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether.





  • Molecular Structure Analysis



    • The chemical formula for “2-(1-naphthalenyloxy)-ethanol” is C₁₂H₁₂O₂.

    • It contains an ethyl group (C₂H₅) attached to a naphthalene ring via an oxygen atom.





  • Chemical Reactions Analysis



    • Ethanol undergoes dehydration to form an alkene and water.

    • It is flammable and has a flash point around 14°C.

    • Ingestion, inhalation, or skin absorption of ethanol can be harmful.





  • Physical And Chemical Properties Analysis



    • Ethanol is a clear, colorless liquid with a boiling point of 78.24°C.

    • It is flammable and heavier than air, staying close to the ground when it spreads.




  • Scientific Research Applications

    1. Biotechnological Applications of Alcohol Dehydrogenases

    • Summary of Application : Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
    • Methods of Application : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates. More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
    • Results or Outcomes : In the past few years, a considerable number of publications on ADHs and the corresponding asymmetric biosynthesis have been documented and reviewed from various aspects .

    2. Alleviating Oxidative Damage in Plants

    • Summary of Application : Ethanol enhances high-salinity stress tolerance in Arabidopsis thaliana and rice by detoxifying reactive oxygen species (ROS). The effect of ethanol on other abiotic stress responses is also being investigated .
    • Methods of Application : Ethanol is applied exogenously to the plants under high-light stress conditions. The effect of ethanol on the high-light stress response is then measured .
    • Results or Outcomes : Measurement of chlorophyll fluorescence showed that ethanol mitigates photoinhibition under high-light stress. Staining with 3,3′-diaminobenzidine (DAB) showed that the accumulation of hydrogen peroxide (H2O2) was inhibited by ethanol under high-light stress conditions in A. thaliana .

    3. Electrocatalysts for Ethanol Oxidation Reaction

    • Summary of Application : The ethanol oxidation reaction (EOR) is a key process in direct ethanol fuel cells (DEFCs), which are considered an outstanding option for light-duty vehicles and portable devices . The catalyst is extremely efficient for the oxidation of the ethanol reaction .
    • Methods of Application : A broad range of research is available for using Pt and modified Pt-based electrocatalysts to augment the EOR process. Pt-based nanocubes, nanorods, nanoflowers, and the hybrids of Pt with metal oxides such as Fe 2 O 3, TiO 2, SnO 2, MnO, Cu 2 O, and ZnO, and with conducting polymers are extensively utilized in both acidic and basic media .
    • Results or Outcomes : The reported electrochemical active surface area (EASA) and the current density values are 1.41 cm 2 g −1 and 4.1 mA cm −2 at −0.074 V vs. Hg/HgO .

    4. Use of Ethanol as a Fuel

    • Summary of Application : Ethanol burns to produce carbon dioxide and water, and can be used as a fuel in its own right or in mixtures with petrol (gasoline). “Gasohol” is a petrol/ethanol mixture containing approximately 10–20% ethanol .
    • Methods of Application : Because ethanol can be produced by fermentation, this is a useful method for countries without an oil industry to reduce the amount of petrol imports .
    • Results or Outcomes : The use of ethanol as a fuel is a common practice in many countries, and it helps to reduce the dependence on fossil fuels .

    5. Electrocatalysts for Ethanol Oxidation Reaction

    • Summary of Application : The ethanol oxidation reaction (EOR) is a key process in direct ethanol fuel cells (DEFCs), which are considered an outstanding option for light-duty vehicles and portable devices . The catalyst is extremely efficient for the oxidation of the ethanol reaction .
    • Methods of Application : A broad range of research is available for using Pt and modified Pt-based electrocatalysts to augment the EOR process. Pt-based nanocubes, nanorods, nanoflowers, and the hybrids of Pt with metal oxides such as Fe 2 O 3, TiO 2, SnO 2, MnO, Cu 2 O, and ZnO, and with conducting polymers are extensively utilized in both acidic and basic media .
    • Results or Outcomes : The reported electrochemical active surface area (EASA) and the current density values are 1.41 cm 2 g −1 and 4.1 mA cm −2 at −0.074 V vs. Hg/HgO .

    6. Ethanol as a Solvent

    • Summary of Application : Ethanol is widely used as a solvent. It is relatively safe and can be used to dissolve many organic compounds that are insoluble in water. It is used, for example, in many perfumes and cosmetics .
    • Methods of Application : Ethanol is used in a variety of applications as a solvent, from laboratory settings to industrial processes. It can be used to dissolve substances for a variety of chemical reactions .
    • Results or Outcomes : The use of ethanol as a solvent is widespread and contributes to the production of a variety of products, from perfumes to pharmaceuticals .

    Safety And Hazards



    • Ethanol is highly flammable and poses fire and explosion risks.

    • It is harmful by ingestion, inhalation, or skin absorption.

    • Proper handling and storage are essential to prevent accidents.




  • Future Directions



    • Ethanol continues to be researched for wider utilization, especially from lignocellulosic biomass and algae.

    • Its role in achieving a low-carbon economy using sustainable energy resources is crucial.




    Remember that safety precautions are essential when handling ethanol due to its flammability and health risks. Always follow proper safety guidelines and regulations. 🌟


    properties

    IUPAC Name

    2-naphthalen-1-yloxyethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HCWJMLZCVUEYPO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2OCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H12O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    41479-30-5
    Record name Poly(oxy-1,2-ethanediyl), α-1-naphthalenyl-ω-hydroxy-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=41479-30-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    DSSTOX Substance ID

    DTXSID9061045
    Record name Ethanol, 2-(1-naphthalenyloxy)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9061045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    188.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethanol, 2-(1-naphthalenyloxy)-

    CAS RN

    711-82-0
    Record name 2-(1-Naphthyloxy)ethanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=711-82-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethanol, 2-(1-naphthalenyloxy)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711820
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethanol, 2-(1-naphthalenyloxy)-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Ethanol, 2-(1-naphthalenyloxy)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9061045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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